molecular formula C11H15BrS B7858089 1-Bromo-2-[(tert-butylthio)methyl]benzene

1-Bromo-2-[(tert-butylthio)methyl]benzene

Cat. No.: B7858089
M. Wt: 259.21 g/mol
InChI Key: NNIHSQSWSDXVQM-UHFFFAOYSA-N
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Description

1-Bromo-2-[(tert-butylthio)methyl]benzene is an organic compound featuring a bromine atom and a tert-butylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[(tert-butylthio)methyl]benzene typically involves the bromination of 2-[(tert-butylthio)methyl]benzene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(tert-butylthio)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The tert-butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the tert-butylthio group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products

    Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated benzene derivatives or reduced thioethers.

Scientific Research Applications

1-Bromo-2-[(tert-butylthio)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Potential use in the development of new therapeutic agents due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(tert-butylthio)methyl]benzene involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom and the tert-butylthio group provide sites for chemical modifications, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(tert-butoxy)benzene: Similar structure but with a tert-butoxy group instead of a tert-butylthio group.

    tert-Butyl bromide: Contains a tert-butyl group attached to a bromine atom but lacks the benzene ring.

Uniqueness

1-Bromo-2-[(tert-butylthio)methyl]benzene is unique due to the presence of both a bromine atom and a tert-butylthio group on the benzene ring

Properties

IUPAC Name

1-bromo-2-(tert-butylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrS/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIHSQSWSDXVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

36.6 g (406 mmol) of tert-butylmercaptan were added to a mixed solution of 36.5 g (438 mmol) of 48% aqueous sodium hydroxide solution and 400 ml of methanol under a nitrogen atmosphere at room temperature. A solution of 99.5 g (398 mmol) of 2-bromobenzylbromide in 100 ml of methanol were dropped into this solution below 40° C. After stirring for 30 minutes at 40° C. 1000 ml of toluene and 500 ml of water were sequentially added to the reaction solution. The aqueous layer was separated, and the organic layer was sequentially washed with 500 ml of 5% aqueous sodium hydroxide solution and 500 ml of water. After drying the organic layer with magnesium sulfate, the solvent was distilled off to obtain 300 ml of residue, which was used in the next step.
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
99.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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